molecular formula C5H2ClF3N2 B1278106 2-Chloro-3-(trifluoromethyl)pyrazine CAS No. 191340-90-6

2-Chloro-3-(trifluoromethyl)pyrazine

Cat. No. B1278106
CAS RN: 191340-90-6
M. Wt: 182.53 g/mol
InChI Key: FXNHOYJCHUHVNX-UHFFFAOYSA-N
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Description

2-Chloro-3-(trifluoromethyl)pyrazine is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. This compound is characterized by the presence of a pyrazine ring, a chloro group at the second position, and a trifluoromethyl group at the third position. The trifluoromethyl group is a significant moiety in medicinal chemistry due to its lipophilic nature and ability to enhance metabolic stability .

Synthesis Analysis

The synthesis of related pyrazine derivatives often involves regioselective reactions. For instance, the one-pot synthesis of 9-alkyl-6-chloropyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazines has been achieved through a reaction involving hydrazides and 2,3-dichloropyrido[2,3-b]pyrazine, followed by intramolecular cyclization . Another study reports the regiospecific synthesis of trifluoromethylated pyrimidines from reactions involving 4-alkoxyvinyl trifluoro[chloro]methyl ketones and hydrazine pyrimidines . Additionally, 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine derivatives have been synthesized from 2-chloro-3-hydrazinylpyrazine using chloramine T, showcasing the versatility of the chloro group on the pyrazine ring for further functionalization .

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR and FT-Raman, along with computational methods, have been used to investigate the molecular structure of pyrazine derivatives. For example, the molecular structure and vibrational frequencies of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide have been studied, revealing insights into the charge transfer within the molecule and the stability arising from hyper-conjugative interactions . These studies are crucial for understanding the electronic properties and reactivity of the pyrazine ring system.

Chemical Reactions Analysis

Pyrazine derivatives undergo various chemical reactions that allow for the synthesis of complex molecules. The chloro and trifluoromethyl groups on the pyrazine ring can participate in nucleophilic substitution reactions, as well as in cyclization and chlorination reactions, which are essential for the synthesis of anticancer drugs . Furthermore, the reactivity of the trifluoromethyl group has been explored, showing its transformation to amide and amidine groups upon reaction with nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the substituents on the pyrazine ring. The presence of electron-withdrawing groups such as the trifluoromethyl group can affect the electron density distribution, bond lengths, and vibrational frequencies of the molecule . The hyperpolarizability and nonlinear optical properties of these compounds are also of interest due to the extended π-electron delocalization over the pyrazine ring . Additionally, the molecular electrostatic potential maps provide insights into the sites of reactivity towards electrophilic and nucleophilic attacks .

Scientific Research Applications

DNA Binding Properties

2-Chloro-3-(trifluoromethyl)pyrazine derivatives have been studied for their interaction with DNA. Mech-Warda et al. (2022) explored the physicochemical and cytotoxic properties of 2-chloro-3-hydrazinopyrazine (2Cl3HP), finding it to have a high affinity for DNA without toxicity toward human dermal keratinocytes. This suggests potential clinical applications of these compounds in DNA-targeting therapies (Mech-Warda et al., 2022).

Optoelectronic Material Development

Pyrazine derivatives are significant in the development of organic optoelectronic materials. Meti et al. (2017) reported on the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, indicating their potential in optoelectronic applications due to their favorable optical and thermal properties (Meti et al., 2017).

Synthesis of Novel Compounds

The chloro group on pyrazine enables the synthesis of new synthetic scaffolds, as demonstrated by Mal et al. (2015). They described a facile synthesis method for 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine derivatives from 2-chloro-3-hydrazinylpyrazine, suggesting applications in developing new chemical entities (Mal et al., 2015).

Antitumor Activity

The derivative 3,8-dichloro-[1,2,4] triazolo [4,3-a] pyrazine, synthesized from 2,3-dichloropyrazine, is noted as an important intermediate for small molecule anticancer drugs. Zhang et al. (2019) highlighted its synthesis and optimization, pointing to its significance in the development of anticancer therapies (Zhang et al., 2019).

Serotoninmimetic Activity

Lumma et al. (1978) synthesized a series of 2-(1-piperazinyl)pyrazines, including 6-chloro-2(1-piperazinyl)pyrazine, which showed potent central serotoninmimetic activity. This research implies the potential use of these compounds in neurological or psychiatric applications (Lumma et al., 1978).

Safety and Hazards

The safety information for “2-Chloro-3-(trifluoromethyl)pyrazine” includes the following hazard statements: H302-H315-H319-H332-H335. The precautionary statements include P261-P280-P305+P351+P338 .

Future Directions

The future directions for “2-Chloro-3-(trifluoromethyl)pyrazine” and its derivatives are promising. They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-chloro-3-(trifluoromethyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF3N2/c6-4-3(5(7,8)9)10-1-2-11-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNHOYJCHUHVNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443971
Record name 2-chloro-3-(trifluoromethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

191340-90-6
Record name 2-chloro-3-(trifluoromethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-(trifluoromethyl)pyrazine
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